molecular formula C6H10O7 B12837634 (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B12837634
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-MGCNEYSASA-N
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Description

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is an organic compound with the molecular formula C6H10O7 It is a derivative of hexanoic acid, characterized by the presence of four hydroxyl groups and one keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of hexose derivatives under controlled conditions. The reaction often employs oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective oxidation of the desired positions on the hexose molecule .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways. This method offers advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific arrangement of hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-MGCNEYSASA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

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